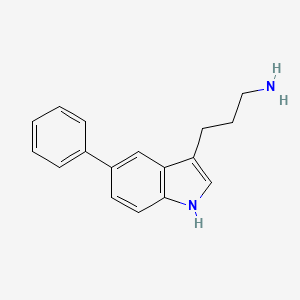

3-(5-phenyl-1H-indol-3-yl)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H18N2 |

|---|---|

Molecular Weight |

250.34 g/mol |

IUPAC Name |

3-(5-phenyl-1H-indol-3-yl)propan-1-amine |

InChI |

InChI=1S/C17H18N2/c18-10-4-7-15-12-19-17-9-8-14(11-16(15)17)13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12,19H,4,7,10,18H2 |

InChI Key |

OJBINTZEIIDZEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3CCCN |

Origin of Product |

United States |

Synthetic Methodologies for 3 5 Phenyl 1h Indol 3 Yl Propan 1 Amine and Its Indole Analogs

General Approaches to Indole (B1671886) Core Synthesis and Functionalization

The indole ring system is a prevalent heterocyclic motif in numerous natural products and pharmacologically active compounds. e-journals.in Consequently, a variety of methods for its synthesis and functionalization have been developed over the years.

One of the most prominent and widely used methods for constructing substituted indoles is the Fischer indole synthesis . byjus.com Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) and a suitable aldehyde or ketone. byjus.comthermofisher.comwikipedia.org The versatility of the Fischer synthesis allows for the preparation of a wide array of substituted indoles by varying the substituents on both the phenylhydrazine and the carbonyl compound. thermofisher.comumich.edu The reaction can be catalyzed by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride. wikipedia.org

| Feature | Description | Reference |

|---|---|---|

| Reactants | A (substituted) phenylhydrazine and an aldehyde or ketone. | wikipedia.org |

| Conditions | Acidic (Brønsted or Lewis acids). | wikipedia.org |

| Key Intermediate | Phenylhydrazone which rearranges to an enamine. | wikipedia.org |

| Versatility | Allows for the synthesis of a wide range of substituted indoles. | byjus.comthermofisher.com |

Other notable methods for indole synthesis include the Gassman indole synthesis , which proceeds through a one-pot reaction involving an aniline (B41778) derivative to produce 3-thioalkoxyindoles that can be subsequently desulfurized. luc.edu The Sundberg indole synthesis is particularly effective for preparing 5-substituted indoles, achieving high yields in relatively short reaction times. luc.edu

Functionalization of the pre-formed indole core is also a critical aspect. The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, primarily at the C3-position. chemtube3d.com However, direct functionalization at other positions, such as the C4, C5, C6, and C7 of the benzenoid ring, can be more challenging and often requires more advanced strategies like directed metalation or transition metal-catalyzed cross-coupling reactions. rsc.org

Strategies for Introducing the Propanamine Side Chain

The introduction of an N-alkyl side chain, specifically a propanamine group at the 3-position of the indole ring, is a crucial step in the synthesis of the target molecule.

Reduction of Azide Precursors to Amine Derivatives

A common and reliable method for introducing a primary amine is through the reduction of an azide. This two-step process involves first introducing an azidoalkyl group onto the indole ring, followed by its reduction to the corresponding amine. The transformation of azides to amines is a fundamental reaction in organic synthesis. researchgate.net

Various reducing agents can be employed for this purpose, including metal hydrides like lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). pearson.com The Staudinger reduction, which utilizes triphenylphosphine (B44618) followed by hydrolysis, is another mild and effective method. nih.gov The choice of reducing agent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. pearson.com For instance, catalytic hydrogenation is a clean method, but it may not be suitable if other reducible groups like alkenes or alkynes are present. nih.gov

| Reagent/Method | Conditions | Key Features | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Powerful reducing agent, not chemoselective. | pearson.com |

| Catalytic Hydrogenation (H₂/Pd/C) | Hydrogen gas, palladium on carbon catalyst | Clean reduction, sensitive to other reducible groups. | nih.govyoutube.com |

| Staudinger Reduction (PPh₃, H₂O) | Triphenylphosphine followed by water workup | Mild conditions, good functional group tolerance. | nih.gov |

| Sodium Iodide/Cerium(III) Chloride (NaI/CeCl₃·7H₂O) | Refluxing acetonitrile | Mild and efficient system. | researchgate.net |

Condensation Reactions and Mannich Base Formation

The Mannich reaction is a powerful three-component condensation reaction that provides an effective route to introduce an aminomethyl side chain at the C3 position of indoles. wikipedia.orguobaghdad.edu.iq This reaction involves the aminoalkylation of an acidic proton located at the C3 of the indole ring with formaldehyde (B43269) and a secondary amine, such as dimethylamine, to form a Mannich base, for example, gramine (B1672134). chemtube3d.combhu.ac.in

The resulting gramine is a versatile intermediate. The dimethylamino group is an excellent leaving group, especially after quaternization, and can be readily displaced by a variety of nucleophiles. bhu.ac.in This allows for the extension of the side chain. For instance, reaction with a cyanide source can introduce a cyanomethyl group, which can be further elaborated to a propanamine side chain through reduction and other functional group manipulations.

Post-Functionalization Techniques for Indole Amines

Once the propanamine side chain is installed, further modifications can be carried out. These post-functionalization techniques can include N-alkylation, N-acylation, or other transformations to introduce further diversity into the final molecule. The reactivity of the primary amine allows for a wide range of chemical modifications. Recent advances in photocatalysis have also enabled the C-H functionalization of tryptophan-containing peptides, highlighting the potential for selective modifications of indole derivatives under mild conditions. rsc.org Additionally, methods for the direct C3-amination of indoles using reagents like nitrostyrene (B7858105) followed by reduction have been developed, offering alternative routes to 3-aminoindoles. nih.gov

Installation and Modification of the Phenyl Substituent at the 5-Position

The introduction of a phenyl group at the 5-position of the indole ring is a key step in the synthesis of 3-(5-phenyl-1H-indol-3-yl)propan-1-amine. This is typically achieved through modern cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki Coupling) for Arylation

The Suzuki-Miyaura coupling is a highly effective and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.orgyoutube.com This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or a boronic ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

To synthesize 5-phenylindole derivatives, a 5-haloindole (e.g., 5-bromoindole (B119039) or 5-iodoindole) can be coupled with phenylboronic acid. The reaction is generally tolerant of a wide variety of functional groups and proceeds under relatively mild conditions. youtube.com The choice of palladium catalyst and ligands can be crucial for achieving high yields and good selectivity. libretexts.org Recent developments have even demonstrated the feasibility of Suzuki-Miyaura couplings in environmentally friendly solvents like water. rsc.org Nickel-catalyzed Suzuki coupling reactions have also emerged as a powerful alternative for the cross-coupling of phenols, which can be extended to other aryl systems. mdpi.com

| Component | Example | Role in the Reaction | Reference |

|---|---|---|---|

| Aryl Halide | 5-Bromoindole | Electrophilic partner | rsc.org |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner | rsc.org |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Facilitates the cross-coupling | libretexts.org |

| Base | Sodium carbonate (Na₂CO₃), Potassium phosphate (B84403) (K₃PO₄) | Activates the organoboron reagent | rsc.orgmdpi.com |

| Solvent | Toluene, THF, Water/Ethanol (B145695) mixtures | Reaction medium | rsc.org |

Convergent and Multi-Component Synthesis Strategies

Convergent and multi-component reactions (MCRs) represent a paradigm shift from traditional linear syntheses. MCRs, where three or more reactants combine in a single pot to form a product containing substantially all atoms of the starting materials, are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity. acs.orgnih.gov These strategies are particularly well-suited for creating libraries of functionalized indoles.

One of the most powerful MCRs applied to indole synthesis is the Ugi reaction . A novel two-step method for creating the indole core itself involves an Ugi four-component reaction (Ugi-4CR) of anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and various isocyanides. rsc.orgrsc.org This is followed by an acid-catalyzed cyclization to yield multi-substituted indole-2-carboxamides. rsc.orgrsc.org This approach is highly sustainable, proceeding under mild conditions without a metal catalyst. rsc.orgrsc.org Researchers have also developed a one-pot, three-component Ugi reaction followed by a Wittig cyclization to produce a variety of indoles, showcasing the modularity of this approach. acs.org Another variation uses indole-N-carboxylic acids (prepared from indoles and CO2) in an Ugi-type reaction to expeditiously create indole-tethered peptide units. acs.org

The Mannich reaction is another cornerstone three-component reaction used to synthesize precursors to tryptamines and other indole alkaloids. wikipedia.orgorganic-chemistry.org This reaction involves the aminoalkylation of an acidic carbon, such as the C-3 position of indole, using an aldehyde (like formaldehyde) and an amine. wikipedia.orgnih.gov The biosynthesis of many indole alkaloids, for instance, begins with a Mannich reaction between tryptamine (B22526) and an aldehyde or keto acid. wikipedia.org In the laboratory, this reaction provides a direct route to gramine derivatives, which are versatile intermediates for producing various tryptamines. A green, optimized Mannich approach has been used to create a library of 3-amino-alkylated indoles. researchgate.net

Recent advancements have led to the modular assembly of complex indole alkaloids through MCRs. For example, indole-fused seven-membered heterocycles can be assembled from simple starting materials like indole, formaldehyde, and amino hydrochlorides in a single step. nih.gov Similarly, a research group has detailed a convergent synthesis of indole-triazole bi-heterocycles modified with propanamides. nih.govresearchgate.net This strategy involved creating a nucleophilic indole-triazole core and various electrophilic N-(aryl)-3-bromopropanamides in parallel, then coupling them to form the final complex molecules. nih.govresearchgate.net

Green Chemistry Innovations in Indole Derivative Synthesis

The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are increasingly being applied to the synthesis of indoles. nih.gov This has led to the development of cleaner, safer, and more sustainable synthetic protocols. tandfonline.com

Microwave-assisted synthesis has emerged as a powerful green technique, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. tandfonline.comresearchgate.net The Bischler indole synthesis, for example, has been adapted to a microwave-assisted, solvent-free protocol where anilines and phenacyl bromides react in a solid state, affording 2-arylindoles in good yields in just 45-60 seconds of irradiation. organic-chemistry.org Microwave irradiation is also used to drive multicomponent reactions, including the synthesis of indole-containing isoniazid (B1672263) derivatives under solvent-free conditions and the catalyst-free bicyclization to form oxazolo[5,4-b]indoles in ethanol. tandfonline.comdergipark.org.tr

The replacement of hazardous organic solvents with environmentally benign alternatives is another key focus of green indole synthesis. Water and ethanol are preferred green solvents. nih.gov Researchers have developed catalyst-free methods for assembling complex indole-pyrrole conjugates in water, which outperforms conventional solvents by offering faster reaction rates and higher yields. rsc.org Similarly, a one-pot synthesis of 3-substituted indole derivatives has been achieved using ethanol as the solvent. medjchem.comresearchgate.netresearchgate.net The sustainable Ugi-based synthesis of indole-2-carboxamides also utilizes ethanol as the solvent, avoiding the need for metal catalysts. rsc.orgrsc.org

The development of novel and reusable catalysts or even catalyst-free systems contributes significantly to greener synthesis. nih.gov An environmentally friendly protocol for synthesizing 7-azagramine analogs via the Mannich reaction was found to proceed in excellent yields (71-87%) simply by heating at 80-85 °C, eliminating the need for any solvent or catalyst. mdpi.com In other cases, biosynthesized nanoparticles, such as ZnO-CaO derived from eggshell waste, have been employed as efficient and eco-friendly catalysts for the synthesis of indole derivatives in ethanol under reflux conditions. scientific.net

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Modification of the Indole (B1671886) Ring for Enhanced Biological Activity

The indole nucleus is a common feature in many biomolecules and natural products, including the neurotransmitter serotonin (B10506) and the amino acid tryptophan. nih.gov Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor are crucial for anchoring indole derivatives to their molecular targets. nih.gov Modifications to the indole ring system are a key strategy for modulating the pharmacological profile of these compounds.

The 5-position of the indole ring is a critical site for substitution, significantly influencing the binding affinity and selectivity of the resulting compounds. The nature of the substituent at this position can dictate the molecule's orientation within the receptor's binding pocket.

The parent compound features a phenyl group at the 5-position. Aromatic substitutions at this position can engage in various non-covalent interactions, such as pi-pi stacking or hydrophobic interactions, with amino acid residues in the target protein, thereby enhancing binding affinity.

Introducing halogens like chlorine (Cl) or bromine (Br) at the 5-position has been shown to be favorable for enhancing biological activity in several studies. For instance, in a series of benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) designed as GSK-3β inhibitors, the presence of a halogen at the 5-position of the indole ring was found to be advantageous for activity. Similarly, studies on indolyl acrylamides as antibacterial agents revealed that compounds with a C5-Br or C5-Cl substituent demonstrated significant inhibitory activity against resistant bacteria. mdpi.com The introduction of a 5-chloro or 5-nitro group can alter the binding mode of the ligand compared to an unsubstituted analog, highlighting the profound impact of 5-position modifications on ligand-receptor interactions. nih.gov

The table below summarizes the effect of halogen substitution at the 5-position on the antibacterial activity of certain indole derivatives against Acinetobacter baumannii.

| Compound ID | 5-Position Substituent | Antibacterial Activity (MIC in µg/mL) |

| Unsubstituted Analog | H | >128 |

| 11a | Br | 31.7 mdpi.com |

| 11b | Cl | 44.3 mdpi.com |

Data derived from a study on indolyl acrylamides. mdpi.com

The effect of alkyl groups at the 5-position is also a key area of investigation. While specific data on 5-alkyl-3-propanamine indoles is limited in the provided context, general principles suggest that small alkyl groups like methyl could enhance hydrophobic interactions in the binding pocket. The size and lipophilicity of the alkyl group must be carefully optimized to balance potency and other drug-like properties.

Substitution at other positions of the indole ring also plays a crucial role in defining the pharmacological profile. A 2-methyl group , for example, can serve multiple purposes. It can provide steric hindrance that protects the metabolically susceptible C2-position of the indole ring from oxidation by metabolic enzymes. This can lead to improved metabolic stability and oral bioavailability. Furthermore, the 2-methyl group can influence the conformation of the molecule and contribute to binding affinity through hydrophobic interactions. The synthesis of 5,6-dimethyl-3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one has been reported, demonstrating the chemical feasibility of incorporating this feature.

Optimizing the Propanamine Side Chain and its Derivatives

The 3-(propan-1-amine) side chain is a critical pharmacophoric element. Its length, flexibility, and the nature of the terminal amine group are key determinants of biological activity. The primary amine group is typically protonated at physiological pH, allowing it to form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the receptor binding site.

Optimization of this side chain can involve several strategies:

Varying Chain Length: The three-carbon (propyl) linker optimally positions the terminal amine for interaction with its target. Shorter (ethyl) or longer (butyl) chains would alter this distance, potentially reducing or enhancing binding affinity depending on the specific topology of the receptor pocket.

N-Alkylation: Modification of the primary amine to a secondary (N-methyl) or tertiary (N,N-dimethyl) amine can modulate basicity, lipophilicity, and hydrogen bonding capacity. While primary and secondary amines can act as hydrogen bond donors, tertiary amines can only act as acceptors. N,N-dimethylation is a common strategy in drug design, and efficient catalytic methods for this transformation are available.

Incorporation of Functional Groups: Converting the amine to an amide, such as in (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, drastically changes the electronic and hydrogen-bonding properties of the side chain, which can be exploited to target different receptors. In one study, modifying an indole ethylamine (B1201723) side chain with a 1,3-dicarbonyl-2-methine motif was shown to significantly enhance agonist activity on the PPARα receptor, with the modified compound showing a docking score of 10.9630 compared to 8.4555 for its precursor. mdpi.com

The table below illustrates how modifications on an indole ethylamine side chain can impact binding affinity to the PPARα receptor.

| Compound ID | Side Chain Modification at C3 | Docking Score (Binding Affinity to PPARα) |

| 8 | Ethylamine derivative | 8.4555 mdpi.com |

| 9 | Addition of 1,3-dicarbonyl-2-methine motif | 10.9630 mdpi.com |

Data derived from a study on indole ethylamine derivatives. mdpi.com

Conformational Analysis and Ligand-Receptor Interaction Hypotheses

Understanding how these ligands bind to their receptors is essential for rational drug design. Molecular docking simulations are frequently used to hypothesize the binding modes of indole derivatives. These studies suggest that the indole scaffold and its substituents engage in a network of interactions within the receptor's binding site.

Key hypothesized interactions include:

Hydrogen Bonding: The N-H group of the indole ring is a potential hydrogen bond donor. nih.gov For example, docking studies with serotonin 5-HT2A receptors show a hydrogen bond forming between the indole N-H and the side chain of a threonine residue.

Hydrophobic and van der Waals Interactions: The aromatic surface of the indole ring and the 5-phenyl substituent can form extensive hydrophobic and van der Waals contacts with nonpolar amino acid residues in the binding pocket.

Ionic Interactions: The protonated amine of the propanamine side chain is hypothesized to form a salt bridge with a negatively charged amino acid residue, which is often a key anchoring point for the ligand.

Conformational Flexibility: The flexibility of the propanamine side chain allows the ligand to adopt an optimal conformation to fit the binding site. Conversely, introducing conformational constraints, for instance by cyclizing the side chain, can increase potency by reducing the entropic penalty of binding. The specific substituents on the indole ring can influence which conformation is preferred, potentially leading to different binding poses and selective interactions with different receptor subtypes.

Rational Design Principles for Potency, Selectivity, and Broad-Spectrum Activity

The development of potent and selective ligands based on the 3-(5-phenyl-1H-indol-3-yl)propan-1-amine scaffold follows several rational design principles. The ultimate goal is often to create multitarget-directed ligands (MTDLs) that can modulate several biological targets simultaneously to achieve better therapeutic outcomes, especially for complex diseases.

Key design principles include:

Exploiting Privileged Scaffolds: The indole core serves as a well-established privileged structure. mdpi.comnih.gov Medicinal chemists leverage this by decorating the core with various functional groups to fine-tune its activity towards specific targets.

Structure-Based Design and Pharmacophore Modeling: By understanding the topology of the target's binding site through X-ray crystallography or homology modeling, designers can add or modify functional groups on the ligand to maximize complementary interactions (e.g., hydrogen bonding, hydrophobic contacts, ionic interactions). nih.gov

"Designing In" and "Designing Out" Activity: Knowledge of the SAR for different targets allows for the rational combination of structural elements from different selective ligands into a single molecule to create a dual-acting compound ("designing in"). Conversely, structural features responsible for undesired off-target activity can be removed or modified to improve the selectivity profile ("designing out").

Balancing Physicochemical Properties: Achieving high potency and selectivity must be balanced with maintaining favorable drug-like properties (e.g., solubility, metabolic stability, and membrane permeability). For example, while adding a large lipophilic group might increase binding affinity, it could also decrease solubility and increase metabolic clearance, rendering the compound less effective in a biological system.

By systematically applying these principles, researchers can optimize the structure of this compound analogs to develop novel therapeutic agents with enhanced potency, improved selectivity, and tailored multi-target activity.

Computational Chemistry and in Silico Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This analysis provides insights into binding affinity and the nature of the ligand-protein interactions.

Prediction of Binding Affinities and Modes with Specific Target Proteins

No specific molecular docking studies detailing the binding affinities or modes of interaction for 3-(5-phenyl-1H-indol-3-yl)propan-1-amine with any protein targets were found in the reviewed literature. While studies on other indole (B1671886) derivatives, such as indol-3-yl-N-phenylcarbamic amides and 5-chloro-indole-2-carboxylates, have reported specific binding energies and interactions with targets like the STING protein and EGFR, this information is not transferable to the subject compound. researchgate.netbldpharm.com

Identification of Key Interacting Residues and Pharmacophore Features

Similarly, there is no available data identifying key amino acid residues or pharmacophoric features resulting from the interaction of this compound with protein targets. Research on different indole-based compounds has successfully identified such features, for example, in the development of inhibitors for the ROCK2 protein, but these findings are specific to the studied ligands and their respective targets. nih.gov

ADME Prediction and In Silico Pharmacokinetic Profiling

ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in drug development, helping to assess the pharmacokinetic profile of a potential drug candidate. nih.gov Web-based tools like SwissADME and pkCSM are commonly used for these in silico evaluations. nih.gov

A search of scientific databases yielded no specific studies that have published an ADME or pharmacokinetic profile for this compound. In contrast, detailed ADME predictions are available for numerous other indole derivatives, often indicating their potential for bioavailability and low toxicity. nih.govnih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to understand the electronic structure of a molecule. These calculations can determine properties like HOMO-LUMO energy gaps and electron density distribution, which are relevant to a molecule's reactivity.

No published quantum chemical calculations or electronic structure analyses for this compound were identified. Such studies have been performed on other novel indole compounds, for instance, to analyze their structural and optical properties, often showing good correlation with experimental data. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features necessary for biological activity. These models are then used in virtual screening to discover new compounds with similar potential activity.

There is no evidence in the available literature of this compound being used to develop a pharmacophore model or its inclusion in virtual screening campaigns. This technique has been successfully applied to other classes of compounds, including different indole and triazole derivatives, to identify novel inhibitors for targets like the IP3 receptor and COX-2. idaampublications.in

Preclinical Pharmacodynamics and Mechanistic Elucidation

Receptor Binding Studies and Receptor Subtype Selectivity (e.g., Serotoninergic, Adrenergic, Opioid, Sigma Receptors)

The interaction of indole (B1671886) derivatives with various receptor systems is a well-documented area of medicinal chemistry. The structural motif of an indole ring connected to a propanamine side chain is a common feature in many biologically active compounds, suggesting that 3-(5-phenyl-1H-indol-3-yl)propan-1-amine may exhibit affinity for several receptor types.

Serotoninergic Receptors: The indole nucleus is a core component of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). Consequently, many indole derivatives show affinity for serotonin receptors. mdpi.com Studies on related 1-(phenyl)-3-(4-piperidinyl)-1H-indoles have demonstrated high potency and selectivity for 5-HT2 receptors. nih.gov Specifically, substitutions on the indole and phenyl rings significantly influence the binding affinity. For instance, 5-methyl substitution on the indole ring of 1-[2-[4-[3-(4-fluorophenyl)-1H-indol-1-yl]-1-piperidinyl]-ethyl]-2-imidazolidinone resulted in the highest 5-HT2 receptor affinity and selectivity against dopamine (B1211576) D2 and alpha-1 adrenoceptors. nih.gov While these compounds differ from this compound, the findings suggest that the phenyl-indole scaffold is a key pharmacophore for serotoninergic receptor interaction.

Adrenergic Receptors: Certain indole derivatives have been investigated for their adrenergic receptor blocking capabilities. For example, a series of 1-(substituted amino)-3-(4-indolyloxy)-propan-2-ol derivatives showed varying affinities for beta-adrenergic receptors, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov Another study on new propanolamine (B44665) derivatives with an indole structure reported on their α1- and β1-adrenolytic activities. nih.gov Although the substitution pattern and the linker to the amine differ from the subject compound, these results indicate the potential for indole-based molecules to interact with adrenergic receptors.

Opioid Receptors: The opioid receptor family (μ, δ, and κ) is another potential target for indole-containing ligands. nih.gov Research on diazatricyclodecane derivatives with arylpropenyl side chains has shown that some of these compounds exhibit high affinity and selectivity for the μ-opioid receptor. nih.gov The presence of an indole group in some of these derivatives contributes to their binding affinity. nih.gov This suggests that the general structure of an aromatic ring system linked to a nitrogen-containing chain, as seen in this compound, could potentially interact with opioid receptors.

Sigma Receptors: The sigma-1 receptor is a unique intracellular chaperone protein that binds to a wide variety of synthetic compounds. nih.gov The minimal pharmacophore for many sigma-1 receptor ligands includes an aromatic feature, such as a phenyl or indole ring, connected by a propyl chain to an ionizable nitrogen. nih.gov This description closely matches the structure of this compound. Studies have shown that N-3-phenylpropylamine derivatives can exhibit high affinity for the sigma-1 receptor. nih.gov

Interactive Data Table: Receptor Binding Affinities of Related Indole Derivatives

| Compound/Derivative Class | Receptor Subtype | Reported Affinity (Ki or IC50) | Source |

| 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1-piperidinyl]ethyl]-2-imidazolidinone | 5-HT2 | IC50 = 3.4 nM | nih.gov |

| 1-(Substituted amino)-3-(4-indolyloxy)-propan-2-ols | Beta-adrenergic | Ki = 2-5 nM (most potent) | nih.gov |

| Diazatricyclodecane derivatives | μ-opioid | Ki = 22 nM (for compound 53) | nih.gov |

| N-Alkylamines with N-3-phenylpropyl substitution | Sigma-1 | High affinity | nih.gov |

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Falcipain-2, Elastase, COX-2, MurB, CYP51)

The potential for this compound to act as an enzyme inhibitor can be inferred from studies on structurally similar compounds targeting various enzymes.

Falcipain-2: The cysteine protease falcipain-2 from Plasmodium falciparum is a target for antimalarial drugs. A series of 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides, which share the indol-3-yl-propane core with the subject compound, have been identified as moderate inhibitors of falcipain-2, with IC50 values in the micromolar range. nih.govnih.gov Molecular modeling suggested that interactions with the phenyl ring moiety could enhance bioactivity. nih.govnih.gov

Elastase and COX-2: While direct evidence for the inhibition of elastase or COX-2 by this compound is lacking, indole derivatives have been explored as inhibitors of other inflammatory enzymes. For instance, certain indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are involved in inflammatory pathways. nih.gov

MurB: The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is essential for bacterial cell wall biosynthesis. A class of inhibitors, the 3,5-dioxopyrazolidines, have shown inhibitory activity against MurB. nih.gov While structurally distinct from this compound, this highlights the diverse range of enzyme targets for heterocyclic compounds.

CYP51: Sterol 14α-demethylases (CYP51) are cytochrome P450 enzymes that are targets for antifungal agents. Some potent inhibitors of protozoan CYP51 contain a β-phenyl imidazole (B134444) structure. nih.gov Although human CYP51 is generally resistant to inhibition, structure-guided design has led to the development of stoichiometric inhibitors. nih.gov The potential for indole-based compounds to interact with CYP enzymes is an area of active research.

Interactive Data Table: Enzyme Inhibition by Related Indole Derivatives

| Compound Class | Target Enzyme | Reported Inhibition (IC50) | Source |

| 2-Amido-3-(1H-indol-3-yl)-N-substituted-propanamides | Falcipain-2 | 10.0-39.4 μM | nih.govnih.gov |

| Indoline derivative 43 | 5-LOX | 1.38 ± 0.23 μM (cellular) | nih.gov |

| 3,5-Dioxopyrazolidines | MurB (E. coli) | 4.1-6.8 μM | nih.gov |

Cellular Pathway Modulation (e.g., Kinase cascades, Microtubule dynamics, Ion channel function)

The ability of this compound to modulate cellular pathways can be extrapolated from the activities of related indole compounds.

Kinase Cascades: Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes. Benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) have been identified as potent and selective inhibitors of GSK-3β, suppressing the proliferation of pancreatic cancer cells. nih.gov Polo-like kinase 4 (PLK4), another serine/threonine kinase, is a target for cancer therapy, and inhibitors bearing a 1H-pyrazolo[3,4-b]pyridine scaffold have been developed. nih.gov These findings indicate that indole-containing molecules can be designed to target specific kinases.

Microtubule Dynamics: Microtubules are crucial for cell division, making them a key target for anticancer drugs. Arylthioindole derivatives are potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.gov Furthermore, indole-rich tripodal molecules have been designed to perturb microtubule dynamics by inhibiting tubulin polymerization. researchgate.net N-(3,4,5-trimethoxyphenyl)acetamide derivatives with an indole moiety have also been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells. nih.gov

Ion Channel Function: The stimulation of α1-adrenergic receptors can inhibit the α-adrenergic activation of Cl– channels. nih.gov Given the potential for indole derivatives to interact with adrenergic receptors, an indirect effect on ion channel function via this mechanism is conceivable.

Target Identification and Validation Strategies

The identification and validation of biological targets for novel compounds are critical steps in drug discovery. For a compound like this compound, a typical strategy would involve initial screening against a broad panel of receptors and enzymes to identify primary targets.

Structure-based virtual screening and subsequent surface plasmon resonance (SPR)-based binding assays have been successfully used to identify lead compounds, such as the falcipain-2 inhibitors derived from an (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide scaffold. nih.govnih.gov

For kinase inhibitors, a common approach involves screening against a panel of kinases to determine selectivity, followed by cellular assays to confirm on-target effects. For example, the validation of PLK4 inhibitors involved assessing their ability to arrest the cell cycle and modulate downstream signaling pathways. nih.gov Similarly, the validation of GSK-3β inhibitors involved demonstrating their ability to suppress the proliferation and survival of cancer cells. nih.gov

For antimicrobial candidates, target identification can be more complex. For 3-substituted-1H-imidazol-5-yl-1H-indoles with anti-MRSA activity, the mechanism of action was initially unknown, prompting further investigation to identify the molecular target. nih.gov

Emerging Research Avenues and Future Perspectives for 3 5 Phenyl 1h Indol 3 Yl Propan 1 Amine Research

Development of Novel Synthetic Methodologies and Scalable Production

The advancement of indole-based therapeutics is intrinsically linked to the development of efficient and scalable synthetic methods. Traditional syntheses can be multi-step and low-yielding, hindering the rapid production of diverse compound libraries for screening. researchgate.net Modern organic synthesis is moving towards more sustainable and efficient processes.

Key emerging methodologies applicable to the synthesis of complex indoles include:

Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single step to form a complex product, incorporating most or all of the starting material atoms. nih.govmdpi.com This approach is highly efficient, reduces waste, and allows for the rapid generation of molecular diversity. For instance, a one-pot methodology for synthesizing 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been reported, which forms three new bonds in a single operation. nih.gov

Cascade or Domino Reactions : This strategy involves a series of intramolecular reactions that occur sequentially in a single pot, triggered by a single event. It allows for the construction of complex molecular architectures from simple starting materials in a highly efficient manner. beilstein-journals.org

Solvent-Free and Photocatalytic Methods : "Green chemistry" approaches are gaining traction to reduce environmental impact. Solvent-free reactions, often activated by microwaves or photocatalysis, can lead to higher yields, shorter reaction times, and easier purification. mdpi.com

Scalable Coupling Reactions : Methods like the Eschenmoser coupling reaction have proven to be feasible and scalable for producing specific indole (B1671886) derivatives, offering high yields that surpass those of other published methods. researchgate.net

These advanced synthetic strategies are crucial for producing compounds like 3-(5-phenyl-1H-indol-3-yl)propan-1-amine and its analogs in sufficient quantities for extensive biological evaluation and preclinical development. mdpi.com

| Methodology | Description | Key Advantages | Reference Example |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form a complex product. | High atom economy, reduced waste, operational simplicity, rapid library generation. | Synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-diones. nih.gov |

| Cascade (Domino) Reactions | Multiple bond-forming reactions occur sequentially in one pot without isolating intermediates. | High efficiency, construction of complex molecules from simple precursors. | Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines. beilstein-journals.org |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using microwave or photochemical activation. | Environmentally friendly ("green"), shorter reaction times, often higher yields. | Photocatalytic synthesis of 1,3-thiazolidin-4-ones. mdpi.com |

| Scalable Coupling Reactions | Specific reactions, like the Eschenmoser coupling, are optimized for large-scale production. | High yields, feasibility for industrial application. | Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones. researchgate.net |

Exploration of New Biological Targets and Therapeutic Indications

The indole scaffold is remarkably versatile, with derivatives showing efficacy against a wide range of diseases. nih.gov While some indole compounds are established drugs, ongoing research continues to uncover new biological targets and potential therapeutic uses.

Oncology : Indole derivatives have shown significant potential as anticancer agents by targeting various biological pathways involved in cancer progression. aip.orgmdpi.com Potential targets include tubulin polymerization, DNA topoisomerases, histone deacetylases (HDACs), and estrogen receptor alpha (ERα). mdpi.commdpi.com They can induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. mdpi.com Furthermore, some indole derivatives have demonstrated the ability to combat drug-resistant cancer cells. nih.gov

Infectious Diseases : The emergence of drug-resistant pathogens is a major global health threat. nih.gov Indole-based compounds have been investigated as potential treatments for bacterial, fungal, and parasitic diseases. nih.govnih.govmdpi.com For example, certain 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives have exhibited potent antibacterial activity, even against resistant strains like MRSA, and significant antifungal activity. nih.gov Research is also active in developing indole compounds against neglected diseases like malaria, trypanosomiasis, and leishmaniasis. nih.govmdpi.com

Neurodegenerative and CNS Disorders : The central nervous system is another key area for indole-based drug discovery. The structural similarity of the indole ring to neurotransmitters like serotonin (B10506) has led to the development of compounds targeting CNS pathways. uchile.cl Monoamine reuptake inhibitors based on an indole scaffold have been discovered, showing potential for treating neuropsychiatric disorders. ebi.ac.uklookchem.com

Inflammatory Diseases : Indole derivatives have well-known anti-inflammatory properties, exemplified by the widely used NSAID, Indomethacin. mdpi.com Newer research focuses on developing novel indole compounds that modulate key inflammatory pathways like NF-κB and COX-2, offering potential therapies for chronic inflammatory conditions. mdpi.com

| Therapeutic Area | Potential Biological Target(s) | Therapeutic Indication(s) | References |

|---|---|---|---|

| Oncology | Tubulin, DNA Topoisomerases, HDAC, ERα, Kinases | Breast, Lung, Colorectal, and Leukemia Cancers | aip.orgmdpi.commdpi.com |

| Infectious Diseases | Bacterial cell wall synthesis, Fungal enzymes, Parasitic metabolic pathways | Bacterial infections (including MRSA), Fungal infections, Malaria, Leishmaniasis | nih.govnih.govmdpi.com |

| CNS Disorders | Serotonin Transporter (SERT), Norepinephrine Transporter (NET), 5-HT1A Receptor | Depression, Anxiety, Neuropathic Pain | uchile.clebi.ac.uklookchem.com |

| Inflammatory Diseases | COX-2, NF-κB Pathway | Rheumatoid Arthritis, Inflammatory Bowel Disease | mdpi.com |

Advanced Computational Approaches for Indole-Based Drug Discovery

Computer-Aided Drug Design (CADD) and Artificial Intelligence (AI) have become indispensable tools in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing new drug candidates. nih.govacs.org These computational methods are widely applied to indole-based research. mdpi.com

Virtual Screening and Molecular Docking : These techniques allow researchers to screen vast libraries of virtual compounds against a specific biological target. nih.gov Molecular docking predicts how a molecule (ligand) binds to a target protein, estimating its binding affinity. nih.gov This helps prioritize which indole derivatives are most likely to be active and should be synthesized for experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of new, unsynthesized indole derivatives and helps in designing compounds with improved potency. mdpi.com

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov This helps to assess the stability of the binding and understand the detailed molecular interactions that are crucial for a drug's efficacy. mdpi.com

Design of Hybrid Molecules and Multifunctional Agents

A modern strategy in drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. nih.gov This approach can lead to compounds with multiple modes of action, potentially offering improved efficacy or the ability to overcome drug resistance. The indole scaffold is an excellent platform for developing such multifunctional agents. nih.gov

The concept of "polypharmacology" suggests that drugs acting on multiple targets can be more effective for complex diseases like cancer or neurodegenerative disorders. uchile.clmdpi.com By linking an indole moiety to another active chemical group, researchers can design novel agents with dual or multiple functions. For example, a library of hybrid molecules combining phenazine, pyran, indole, and 1,2,3-triazole pharmacophores was constructed, with some compounds showing moderate cytotoxicity against various cancer cell lines. nih.gov Another approach involves creating hybrid anticonvulsants that join chemical fragments of known antiepileptic drugs with an indole-related structure. nih.gov This strategy holds promise for developing innovative therapeutics with enhanced profiles. mdpi.com

Addressing Challenges in Indole-Based Drug Development

Despite the immense potential of indole-based compounds, their development into clinically successful drugs faces several hurdles.

Efficacy and Resistance : A primary challenge is the emergence of drug resistance, particularly in cancer and infectious diseases. nih.govmdpi.com Cancer cells or pathogens can develop mechanisms to evade the effects of a drug, rendering it ineffective over time. aip.org Additionally, some compounds may show high potency in initial lab tests but have low efficacy in more complex biological systems or in later stages of a disease. mdpi.com

Drug-like Properties : Many promising indole derivatives suffer from poor physicochemical properties, such as low solubility, poor permeability across cell membranes, and metabolic instability. mdpi.com These factors can lead to low bioavailability, meaning the drug does not reach its target in the body in sufficient concentrations. Significant effort in medicinal chemistry is dedicated to optimizing these "drug-like" properties. mdpi.com

Toxicity and Side Effects : Ensuring a new drug is safe is paramount. Some indole derivatives may exhibit toxicity or undesirable side effects, limiting their therapeutic potential. nih.govmdpi.com Extensive preclinical testing is required to identify and mitigate these risks.

Investment and Development Pipeline : For certain conditions, particularly neglected tropical diseases that primarily affect low-income populations, there is often a lack of investment in drug discovery and development, which can stall the progress of promising indole-based candidates. nih.govmdpi.com

Overcoming these challenges requires a multidisciplinary approach, combining advanced synthesis, computational modeling, and comprehensive biological evaluation to design and develop the next generation of safe and effective indole-based medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(5-phenyl-1H-indol-3-yl)propan-1-amine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions starting from indole derivatives and propan-1-amine precursors. For example, analogous syntheses involve coupling carboxylic acids (e.g., oxazole-4-carboxylic acids) with propan-1-amine derivatives under catalytic conditions, yielding products with 20–38% purity after purification . Optimization strategies include:

- Catalyst screening : Use palladium or copper catalysts for cross-coupling reactions.

- Temperature control : Maintain reactions at 60–80°C to avoid side-product formation.

- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) and validate purity via HPLC (>95% purity) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the indole and propan-1-amine backbone. Key signals include δ 7.2–7.8 ppm (aromatic protons) and δ 2.6–3.1 ppm (amine-linked methylene groups) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times should match reference standards .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, targeting the [M+H] ion .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Storage : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent degradation .

- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose via approved waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Compare plasma protein binding and metabolic stability (e.g., liver microsome assays) to identify discrepancies in bioavailability .

- Imaging Studies : Use radiolabeled analogs (e.g., -tagged derivatives) to track in vivo distribution and correlate with in vitro receptor binding data .

- Dose Adjustment : Account for blood-brain barrier penetration by modifying substituents (e.g., fluorination) to enhance brain exposure .

Q. What strategies are effective in improving the compound’s stability and bioavailability for CNS-targeted studies?

- Methodological Answer :

- Structural Modifications : Introduce fluorine atoms or trifluoromethyl groups to enhance metabolic stability and lipophilicity, as demonstrated in analogs with improved brain uptake .

- Prodrug Design : Synthesize ester or amide prodrugs to improve solubility and controlled release .

- Crystallography : Use SHELX software for structure refinement to identify stable conformations and optimize intermolecular interactions .

Q. How does the substitution pattern on the indole ring influence the compound’s receptor binding affinity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs with substituents at the 5-position (e.g., phenyl, fluoro, or iodo groups) using radioligand displacement assays. For example, 5-fluoro substitutions enhance serotonin receptor affinity .

- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding poses with target receptors (e.g., 5-HTA) .

Q. What are the best practices for validating the compound’s structural integrity under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 25°C, 40°C, and 60°C for 1–3 months and monitor degradation via HPLC and NMR .

- Light Sensitivity : Use amber vials to prevent photodegradation, especially for indole-containing compounds .

- Moisture Control : Include desiccants (e.g., silica gel) in storage containers to minimize hydrolysis .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.